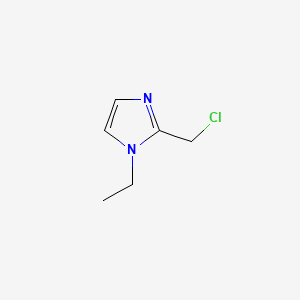

2-(Chloromethyl)-1-ethyl-1H-imidazole

Description

The study of heterocyclic compounds, particularly those containing nitrogen, is a cornerstone of modern medicinal and materials chemistry. The imidazole (B134444) moiety, a five-membered aromatic ring with two nitrogen atoms, is a privileged scaffold found in a multitude of biologically active molecules and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFAIPZGLQIIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439161 | |

| Record name | 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780722-30-7 | |

| Record name | 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 1 Ethyl 1h Imidazole and Its Analogs

Foundational Approaches to the Imidazole (B134444) Core and Related Chloromethyl Derivatives

The construction of the imidazole ring is a cornerstone of heterocyclic chemistry, with several classical methods providing the structural foundation upon which further substitutions are made.

The formation of the imidazole ring is frequently accomplished through multi-component condensation reactions that bring together smaller, readily available molecules.

The Debus-Radziszewski imidazole synthesis stands as a primary and commercially utilized method for creating imidazole derivatives. wikiwand.comscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). scribd.comslideshare.net The process is believed to occur in two main stages: first, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate; second, this diimine condenses with an aldehyde to yield the final imidazole ring. wikipedia.org

A crucial modification of this synthesis, which is highly relevant for producing N-substituted imidazoles, involves replacing one equivalent of ammonia with a primary amine. wikiwand.comwikipedia.org For the synthesis of the ethyl-substituted core of the target molecule, ethylamine (B1201723) would be used in place of ammonia, leading directly to a 1-ethyl-substituted imidazole product.

Other classical methods have also contributed to the synthesis of functionalized imidazoles. The Wallach synthesis , for instance, can produce chloroimidazoles from the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides followed by reduction. pharmaguideline.com The Marckwald synthesis provides another route by cyclizing α-amino ketones with cyanates or related reagents. pharmaguideline.com

Key Classical Imidazole Syntheses

| Synthesis Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | A multi-component reaction widely used in commercial applications. wikiwand.comscribd.com |

| Modified Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Primary Amine (e.g., Ethylamine) | N-Substituted Imidazoles | Allows for direct introduction of N-alkyl groups like ethyl. wikipedia.org |

| Wallach Synthesis | N,N'-Disubstituted Oxamide, Phosphorus Oxychloride | Chloroimidazoles | A route specifically leading to halogenated imidazole derivatives. pharmaguideline.com |

Once the imidazole core is formed, or if starting with imidazole itself, the introduction of the ethyl group at a nitrogen atom is a critical step. This is typically achieved through N-alkylation, an electrophilic substitution reaction. pharmaguideline.com

The process generally involves reacting the imidazole with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide, ethyl iodide). The reaction is often facilitated by a base, which deprotonates the N-H group of the imidazole ring, increasing its nucleophilicity and promoting the substitution. pharmaguideline.com

Modern approaches have focused on improving the efficiency and environmental compatibility of N-alkylation. One such strategy employs an aqueous basic medium containing a surfactant like sodium dodecyl sulfate (B86663) (SDS). lookchem.comfao.org This system can enhance reaction rates by overcoming solubility issues of the substrates, leading to high yields of the N-alkylated product in shorter times. lookchem.comfao.org For less reactive alkyl halides, moderate heating to around 55-60°C may be required to complete the alkylation. lookchem.com

Regioselectivity is a significant consideration in the N-alkylation of substituted imidazoles. Advanced methods utilizing protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, have been developed to afford precise control over the site of alkylation, enabling the synthesis of specific, and sometimes more sterically hindered, isomers. nih.govresearchgate.net

Direct and Multi-Step Synthetic Routes for 2-(Chloromethyl)-1-ethyl-1H-imidazole

With the 1-ethyl-1H-imidazole precursor in hand, the final key functionalization is the introduction of the chloromethyl group at the C2 position. This can be accomplished through direct methods or via multi-step sequences involving functional group transformations.

The direct introduction of a chloromethyl group onto an N-substituted imidazole ring is a synthetically attractive and efficient route. A patented process demonstrates the direct chloromethylation of 4-methyl-imidazole to yield 4-methyl-5-chloromethyl-imidazole hydrochloride using a mixture of formaldehyde (B43269) and hydrochloric acid. google.com It was noted as surprising that the reaction proceeds smoothly in a strongly acidic medium, a condition where imidazoles are typically deactivated due to protonation. google.com This high selectivity was also unexpected. google.com The reaction can be carried out at temperatures ranging from 25°C to 160°C, with optimal results often achieved by passing HCl gas through the reaction mixture. google.com Applying this principle to 1-ethyl-1H-imidazole would be a direct pathway to the target compound's analogs.

An alternative and highly controllable strategy involves a two-step process: first, the installation of a hydroxymethyl (-CH2OH) group onto the imidazole ring, followed by its conversion to the desired chloromethyl group. This approach offers excellent regiocontrol.

The precursor, 2-(hydroxymethyl)-1-ethyl-1H-imidazole, can be prepared and subsequently converted to the chloride. The transformation of a primary alcohol to an alkyl chloride is a standard procedure in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this purpose. pharmaguideline.com A documented synthesis for an analog, 5-chloromethyl-1-methyl-1H-imidazole HCl, shows the successful conversion of the corresponding 1-methyl-1H-imidazole-5-methanol using thionyl chloride in dichloromethane. chemicalbook.com The reaction is typically performed at low temperature (0°C) initially, then allowed to proceed at room temperature or with gentle heating to ensure completion. chemicalbook.com

Functional Group Interconversion for Chloromethylation

| Starting Material | Reagent | Product | Typical Conditions |

|---|---|---|---|

| 1-Methyl-1H-imidazole-5-methanol | Thionyl chloride (SOCl₂) | 5-Chloromethyl-1-methyl-1H-imidazole HCl | Dichloromethane, 0°C to reflux chemicalbook.com |

| 2-(Hydroxymethyl)-1-ethyl-1H-imidazole | Thionyl chloride (SOCl₂) | This compound | Analogous conditions are expected to be effective. |

Achieving the correct substitution pattern—specifically, placing the chloromethyl group at the C2 position of 1-ethyl-1H-imidazole—is paramount. The inherent reactivity of the imidazole ring and the choice of synthetic route are the primary factors governing this regioselectivity.

For 1-substituted imidazoles, the C2 position is the most acidic and, after deprotonation (e.g., with an organolithium reagent), becomes the most nucleophilic site. youtube.com Therefore, a strategy involving the lithiation of 1-ethyl-1H-imidazole at C2, followed by a reaction with an electrophile like formaldehyde, would regioselectively yield 2-(hydroxymethyl)-1-ethyl-1H-imidazole. The subsequent conversion to the chloromethyl derivative as described previously (Section 2.2.2) would finalize the synthesis with complete regiocontrol. chemicalbook.com

Direct chloromethylation under acidic conditions, as described in the patent for 4-methyl-imidazole, surprisingly yielded the C5-substituted product with high selectivity. google.com This indicates that reaction conditions can profoundly influence the position of substitution, potentially overriding the inherent electronic preferences of the ring under certain circumstances. For 1-ethyl-1H-imidazole, careful optimization would be required to ensure C2-chloromethylation. The choice between a direct, one-step chloromethylation and a multi-step functional group interconversion often depends on the desired level of regiochemical purity and the scalability of the process.

Sustainable and Advanced Synthetic Techniques for this compound Production

Modern synthetic chemistry prioritizes the development of environmentally benign and efficient protocols. For the production of this compound and its analogs, this translates to the adoption of advanced energy sources, the reduction or elimination of solvents, and the use of highly efficient and recyclable catalysts. These techniques not only offer ecological and economic advantages but also often provide superior results in terms of yield and purity compared to conventional methods. asianpubs.org

The application of alternative energy sources like microwave and ultrasound has revolutionized the synthesis of heterocyclic compounds, including imidazoles. These techniques offer significant advantages over conventional heating methods. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating of reaction mixtures by directly coupling with polar molecules. orientjchem.org This localized heating can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. orientjchem.orgniscpr.res.in In the synthesis of substituted imidazoles, microwave-assisted methods have been shown to be highly effective. For instance, a modified Debus-Radziszewski synthesis using microwave irradiation at an optimized power of 720 watts for approximately 5-7 minutes demonstrated a significant increase in the yield of the target imidazole. orientjchem.org Another study reported that the formation of aryl imidazoles was completed in 12–16 minutes under microwave irradiation, a substantial improvement over conventional heating. niscpr.res.in Solvent-free microwave-assisted synthesis further enhances the green credentials of this method by enabling reactions to proceed rapidly and cleanly without the need for volatile organic solvents. nih.gov

Ultrasonic Methods: Sonochemistry, the application of ultrasound to chemical reactions, facilitates synthesis through acoustic cavitation. researchgate.net This process enhances mass transfer and can initiate and accelerate reactions, leading to higher yields and shorter reaction times. mdpi.com The synthesis of various imidazole derivatives under ultrasonic irradiation has been shown to be more efficient than traditional protocols. nih.govnih.gov For example, ultrasound-assisted reactions for the synthesis of 2,4,5-trisubstituted imidazoles achieved yields of 73-98% in 35-60 minutes, whereas conventional reflux conditions resulted in lower yields (38-86%) and much longer reaction times (120-190 minutes). mdpi.com The use of ultrasound can also be combined with catalysis, further improving the efficiency and sustainability of the synthesis. researchgate.netmdpi.com

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted | 1,2-bis(4-chlorophenyl)ethane-1,2-dione, ammonium (B1175870) acetate (B1210297), aromatic aldehyde | 720 watts | 7 min | >70% | orientjchem.org |

| Microwave-Assisted | Schiff base, ammonium acetate, benzil | Silica gel support | 12-16 min | 78-92% | niscpr.res.in |

| Ultrasonic-Assisted | Aldehydes, ammonium acetate, benzil/benzoin | Ionic liquid catalyst | 35-60 min | 73-98% | mdpi.com |

| Conventional Reflux | Aldehydes, ammonium acetate, benzil/benzoin | Ionic liquid catalyst | 120-190 min | 38-86% | mdpi.com |

This table presents a comparison of reaction conditions and outcomes for microwave-assisted and ultrasonic methods versus conventional heating for the synthesis of imidazole analogs.

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental hazards. asianpubs.org Solvent-free synthesis, often coupled with mechanochemical methods like grinding, offers a simple, efficient, and environmentally benign alternative for producing imidazole derivatives. asianpubs.orgphytojournal.com

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions have been successfully applied to the one-pot synthesis of various substituted imidazoles. asianpubs.orgumich.edu These reactions are typically conducted by heating a mixture of the reactants in the absence of any solvent. For instance, the condensation of o-phenylenediamine (B120857) with aldehydes can be achieved by heating the mixture to 140°C, resulting in high yields of benzimidazole (B57391) derivatives. umich.edu This approach simplifies the work-up procedure, as the product can often be isolated by simple washing and recrystallization. asianpubs.orgumich.edu

Grinding Techniques (Mechanochemistry): Grinding reactants together in a mortar and pestle or a ball mill is an effective mechanochemical method for solid-state synthesis. phytojournal.commdpi.com This technique is notable for its simplicity, short reaction times, and easy work-up. phytojournal.com The one-pot, three-component synthesis of substituted imidazoles from a benzaldehyde, benzil, and ammonium acetate has been achieved by grinding at room temperature in the presence of a catalyst like potassium dihydrogen phosphate. phytojournal.com This solvent-free grinding method provides good yields and is considered environmentally friendly. phytojournal.comresearchgate.net Ball milling represents a more advanced mechanochemical approach that can enable the synthesis of compounds that are inaccessible under standard solution-based conditions. mdpi.com

| Technique | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Grinding | Substituted benzaldehyde, benzil, ammonium acetate | KH2PO4 (10 mol%) | 15 min grinding, then left overnight | Good yields | phytojournal.com |

| Grinding | 1,2-diketones, aromatic aldehydes, ammonium acetate | Molecular iodine | Not specified | High yield | researchgate.net |

| Solvent-Free | o-phenylenediamine, aromatic aldehyde, ammonium acetate | Heat (70°C) | ~1 hour | High yields | asianpubs.org |

| Solvent-Free | o-phenylenediamine, organic acid/aldehyde | Heat (140°C) | 1-2 hours | 48-85% | umich.edu |

This table summarizes various solvent-free and grinding protocols for the synthesis of imidazole and benzimidazole analogs, highlighting the reaction components and outcomes.

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and its analogs benefits greatly from the use of various catalytic systems, including heterogeneous, homogeneous, and organocatalysts.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous due to their ease of separation and potential for recyclability. nih.govnih.gov For the synthesis of multisubstituted imidazoles, catalysts like FeCl3/SiO2 have been used effectively in simple and solvent-free systems, allowing for high efficiency and good yields. nih.govdntb.gov.ua Zeolites, such as ZSM-11, have also been employed as efficient and reusable heterogeneous catalysts in multicomponent reactions to produce tetrasubstituted imidazoles under solvent-free conditions, offering excellent yields and short reaction times. nih.gov Another approach involves using silica-supported fluoroboric acid (HBF4–SiO2), which has been identified as a superior catalyst for both three-component and four-component reactions to synthesize trisubstituted and tetrasubstituted imidazoles, respectively. rsc.org

Homogeneous and Other Catalytic Systems: A wide array of other catalysts have been explored to improve the efficiency of imidazole synthesis. Metal tetrafluoroborates, such as Zn(BF4)2, have proven effective in driving the selective formation of tetrasubstituted imidazoles. rsc.org Trichloromelamine has been reported as an efficient source of positive chlorine to catalyze the reaction between benzil, aldehydes, and ammonium acetate, leading to high yields of 2,4,5-trisubstituted imidazoles under solvent-free conditions. researchgate.net Phase transfer catalysis (PTC) has also been investigated for the N-alkylation of imidazole, demonstrating another viable route for creating substituted imidazole rings. researchgate.net Furthermore, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the synthesis of complex tetrasubstituted imidazoles. tandfonline.com

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

| ZSM-11 Zeolite | 1,2-diketone, aldehyde, aniline (B41778), ammonium acetate | Solvent-free | Reusable, high yield, short reaction time | nih.gov |

| FeCl3/SiO2 | Acetals, benzils, ammonium acetate/amines | Solvent-free | Heterogeneous, recyclable, high efficiency | nih.govdntb.gov.ua |

| HBF4–SiO2 | 1,2-diketone, aldehyde, ammonium salts/amines | Not specified | Highly effective for 3-MCR and 4-MCR | rsc.org |

| Trichloromelamine | Benzil, aldehydes, ammonium acetate | Solvent-free, 110 °C | High yield (92%), short reaction time (1h) | researchgate.net |

| Zn(BF4)2 | 1,2-diketone, aldehyde, amine, ammonium acetate | Not specified | Drives selectivity towards tetrasubstituted imidazoles | rsc.org |

This table details various catalytic approaches used to enhance the efficiency of imidazole synthesis, specifying the catalyst type, reaction components, and notable benefits.

Mechanistic Insights into the Formation and Reactivity of 2 Chloromethyl 1 Ethyl 1h Imidazole

Reaction Mechanism Elucidation for the Synthesis of the Imidazole (B134444) Nucleus

The synthesis of the 1-ethyl-imidazole nucleus, a precursor to the final compound, typically follows established pathways for imidazole ring formation, such as the Radziszewski or Debus synthesis. pharmaguideline.comresearchgate.net These methods generally involve the condensation of a dicarbonyl compound, an aldehyde, and an amine. For 1-ethyl-imidazole derivatives, this would involve a C2-aldehyde source, a dicarbonyl species like glyoxal (B1671930), and ethylamine (B1201723).

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the stepwise mechanism of imidazole formation from components like glyoxal and primary amines. researchgate.netnih.gov A critical step in the reaction pathway is the formation of a diimine species. researchgate.netnih.gov

The proposed mechanism suggests the following sequence:

Reaction between glyoxal and an amine (e.g., ethylamine) forms an initial imine or diimine intermediate.

Under acidic conditions, this diimine can act as a nucleophile. researchgate.netnih.gov

The diimine attacks the carbonyl group of an aldehyde (like formaldehyde (B43269) or a precursor to the chloromethyl group), leading to an acyclic enol intermediate. researchgate.netnih.gov

This intermediate then undergoes intramolecular cyclization, where a nitrogen atom attacks a carbonyl or imine carbon.

Subsequent dehydration steps lead to the aromatization of the ring, forming the stable imidazole nucleus. acs.org

Recent research has also identified 1,2-aminoaldoses as potential key intermediates in the synthesis of certain imidazole derivatives, which can undergo dimerization and cyclization to form the heterocyclic ring. researchgate.net In some syntheses, an amidine derivative is formed, which then undergoes internal cyclization. youtube.com

The formation of the imidazole ring is influenced by both kinetic and thermodynamic factors. Computational studies have calculated the Gibbs free energy (ΔG) for various steps in the reaction pathway, identifying the most favorable routes.

Quantum chemical calculations on the reaction of imidazole with hydroxyl radicals show that OH-addition pathways have significantly lower free energy barriers (3.44–5.97 kcal/mol) compared to H-abstraction pathways (13.96–40.11 kcal/mol), making the addition channels more favorable. acs.org The rate constants for these reactions are temperature-dependent, with the regioselectivity of the reaction decreasing as temperature increases. rsc.org

Table 1: Comparison of Calculated Energy Barriers for Imidazole Reactions

| Reaction Pathway | Reactants | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| OH Addition | Imidazole + OH Radical | Free Energy Barrier (ΔG‡) | 3.44–5.97 | acs.org |

| H Abstraction | Imidazole + OH Radical | Free Energy Barrier (ΔG‡) | 13.96–40.11 | acs.org |

| O₃ Addition (Criegee) | Imidazole + O₃ | Energy Barrier | 11.23 | acs.org |

Mechanistic Analysis of the Chloromethyl Group's Reactivity

The 2-(chloromethyl) group is the primary site of reactivity on the 2-(Chloromethyl)-1-ethyl-1H-imidazole molecule. The carbon of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to attack by nucleophiles.

The substitution of the chloride ion from the chloromethyl group proceeds via nucleophilic substitution, primarily following either an Sₙ1 or Sₙ2 mechanism. organic-chemistry.orgyoutube.com

Sₙ2 (Bimolecular Nucleophilic Substitution): This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. youtube.comyoutube.com The reaction rate depends on the concentration of both the substrate and the nucleophile. youtube.com This pathway results in an inversion of stereochemistry at the reaction center. organic-chemistry.org Given that the chloromethyl group is a primary halide, the Sₙ2 pathway is generally favored due to minimal steric hindrance. libretexts.org Reactions of 2-(chloromethyl)-1H-benzimidazole (a related compound) with various nucleophiles like dithiocarbamates, phenols, and amines to form new C-S, C-O, and C-N bonds are characteristic of this mechanism. researchgate.net

Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that involves the formation of a carbocation intermediate after the leaving group departs. youtube.comyoutube.com The rate of this reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com While less likely for a primary halide, the Sₙ1 pathway could be facilitated if the resulting primary carbocation is sufficiently stabilized by resonance with the adjacent imidazole ring.

Table 2: Key Differences Between Sₙ1 and Sₙ2 Mechanisms

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate Preference | 3° > 2° > 1° | Methyl > 1° > 2° |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

The imidazole ring significantly influences the reactivity of the attached chloromethyl group. The ring is electron-rich and aromatic. nih.gov This electronic character has several effects:

Activation of the C-Cl Bond: The nitrogen atoms of the imidazole ring can stabilize the transition state of a nucleophilic substitution reaction. In an Sₙ1-type mechanism, the lone pair of electrons on the N-1 nitrogen can delocalize to stabilize the positive charge of the resulting carbocation intermediate through resonance.

Nucleophilic Participation: The "pyridine-like" nitrogen at position 3 can act as an internal nucleophile, potentially leading to the formation of a bicyclic aziridinium-like intermediate, which is then opened by an external nucleophile.

Inductive and Resonance Effects: The imidazole ring acts as an electron-withdrawing group via induction but can be an electron-donating group through resonance. This dual nature modulates the electrophilicity of the chloromethyl carbon. The coordinate bonding between the nitrogen atoms and a metal surface, for example, highlights the nucleophilic character of the ring itself, which in turn affects the attached groups. scirp.org Studies on related benzimidazoles show that the fused ring system enhances the susceptibility of the C-2 position to nucleophilic attack. tsijournals.com

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational chemistry have become indispensable tools for studying the reaction mechanisms of imidazole derivatives. acs.org Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods (like M06-2X) are used to model reaction pathways and calculate thermodynamic and kinetic parameters. researchgate.netrsc.orgresearchgate.net

Mechanism Elucidation: Computational studies have mapped the potential energy surfaces for imidazole formation, confirming that pathways involving diimine intermediates are energetically favorable. researchgate.netnih.gov

Kinetic Predictions: By calculating the energy barriers (activation energies) for different reaction steps, researchers can predict the most likely reaction pathways and rate-determining steps. acs.org For instance, calculations have shown that OH radical addition to the imidazole ring is kinetically more favorable than hydrogen abstraction. rsc.orgresearchgate.net

Solvent Effects: Implicit solvent models, such as the Poisson-Boltzmann model, are used to simulate reactions in solution, providing more realistic energy values by accounting for solvation effects. researchgate.netnih.gov

Rate Constant Calculation: Theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory and Transition State Theory (TST) are employed to calculate reaction rate coefficients at different temperatures and pressures, offering insights that are often in good agreement with experimental data. rsc.orgresearchgate.net

These computational approaches provide a molecular-level understanding of the formation and reactivity of this compound, complementing experimental findings and guiding synthetic strategies.

Derivatization and Further Functionalization Strategies for 2 Chloromethyl 1 Ethyl 1h Imidazole

Exploiting the Chloromethyl Group for Diverse Transformations

The exocyclic chloromethyl group is the most conspicuous and reactive handle on the 2-(Chloromethyl)-1-ethyl-1H-imidazole molecule. Its reactivity is dominated by the lability of the carbon-chlorine bond, which makes it an excellent electrophilic site for nucleophilic substitution reactions. This feature is the cornerstone for introducing a vast range of functional groups and for building more complex molecular architectures.

The primary mode of reaction for the chloromethyl group is the SN2 (bimolecular nucleophilic substitution) pathway. nih.gov In this process, a nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion and forming a new covalent bond. This reaction is highly efficient for primary alkyl halides like this compound, as steric hindrance is minimal. masterorganicchemistry.com A wide variety of nucleophiles can be employed, leading to a correspondingly diverse set of derivatives.

Ether Formation: Reaction with alkoxides (RO⁻), generated from the deprotonation of alcohols with a strong base like sodium hydride (NaH), yields ethers. libretexts.org This reaction, a variation of the classic Williamson ether synthesis, allows for the introduction of various alkoxy groups. masterorganicchemistry.combyjus.com For example, reacting this compound with sodium methoxide (B1231860) would produce 1-ethyl-2-(methoxymethyl)-1H-imidazole.

Thioether Formation: Thiolates (RS⁻), the sulfur analogs of alkoxides, are excellent nucleophiles and react readily with the chloromethyl group to form thioethers (sulfides). masterorganicchemistry.com These reactions are typically high-yielding and tolerate a broad range of functional groups on the thiol. nih.govresearchgate.net

Amine Synthesis: Ammonia (B1221849), primary amines, and secondary amines can act as nucleophiles to displace the chloride, leading to the formation of primary, secondary, and tertiary amines, respectively. libretexts.org This alkylation reaction is a straightforward method for incorporating nitrogen-containing functionalities. libretexts.org For instance, reaction with diethylamine (B46881) would yield N,N-diethyl-1-(1-ethyl-1H-imidazol-2-yl)methanamine.

Other Nucleophiles: Other nucleophiles, such as the azide (B81097) ion (N₃⁻) and cyanide ion (CN⁻), can also be used. libretexts.org The resulting alkyl azides can be subsequently reduced to primary amines, while the nitriles can be hydrolyzed to carboxylic acids or reduced to amines, further expanding the synthetic utility.

The table below summarizes the outcomes of typical nucleophilic displacement reactions involving this compound.

| Nucleophile (Nu⁻) | Reagent Example | Product Class |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether |

| Amine (R₂NH) | Piperidine | Tertiary Amine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile |

The chloromethyl group serves as a potent alkylating agent for tertiary amines and other N-heterocycles, including imidazole (B134444) itself. This reaction leads to the formation of quaternary ammonium (B1175870) salts. mdpi.com When the nucleophile is an imidazole derivative, the product is a bis-imidazolium salt. These salts, particularly those derived from imidazole, are of significant interest as precursors to ionic liquids (ILs) and N-heterocyclic carbenes (NHCs). nih.govresearchgate.net

For example, reacting this compound with 1-methylimidazole (B24206) would result in the formation of a quaternary imidazolium (B1220033) salt, 1-ethyl-2-((3-methyl-1H-imidazol-3-ium-1-yl)methyl)-1H-imidazole chloride. kaist.ac.kr These dicationic or polycationic structures are key components in the design of task-specific ionic liquids with unique physicochemical properties. researchgate.net The properties of the resulting ionic liquid, such as melting point, viscosity, and solubility, can be tuned by the choice of the N-substituents on the imidazole rings and the counter-anion. rsc.org

The formation of these salts is typically a straightforward quaternization reaction, often performed by mixing the reactants in a suitable solvent. nih.gov The resulting imidazolium salts are precursors to some of the most widely used and stable N-heterocyclic carbenes, which are generated by deprotonation of the acidic proton at the C2 position of the newly formed imidazolium ring.

The electrophilic nature of the methylene carbon in this compound allows it to participate in carbon-carbon bond-forming reactions with strong carbon nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can react with the chloromethyl group to form a new C-C bond, effectively elongating the side chain at the C2 position. illinois.edu

For example, the reaction with phenylmagnesium bromide would be expected to yield 2-benzyl-1-ethyl-1H-imidazole. This type of coupling provides a direct route to introduce alkyl, alkenyl, or aryl substituents at the methylene bridge, significantly increasing the structural diversity of accessible derivatives. illinois.edu These reactions must be conducted under anhydrous conditions due to the high reactivity of the organometallic reagents.

Functionalization of the Imidazole Ring System of this compound

While the chloromethyl group is the most reactive site, the imidazole ring itself offers opportunities for further functionalization, particularly at the C4 and C5 positions. These transformations typically require more specialized conditions, often involving organometallic catalysis.

Direct C-H functionalization or conversion of C-H to C-Halogen bonds followed by cross-coupling reactions represents a powerful strategy for modifying the imidazole core. nih.gov The C4 and C5 positions of the imidazole ring can be metallated, typically through deprotonation with a strong base or through directed ortho-metalation, to generate organometallic intermediates. These intermediates can then react with various electrophiles.

More commonly, the imidazole ring is first halogenated (e.g., brominated or iodinated) at the C4 and/or C5 positions. The resulting halo-imidazoles can then participate in a variety of palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. bris.ac.uk

Examples of applicable cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to introduce alkyl, aryl, or vinyl groups. rasayanjournal.co.in

Heck Coupling: Reaction with alkenes to form substituted alkenes. wiley-vch.denih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

These methods allow for the precise installation of a wide range of substituents onto the imidazole scaffold, complementing the chemistry of the chloromethyl group.

Annulation reactions involve the construction of a new ring fused to the existing imidazole ring. While specific examples starting from this compound are not extensively documented, general principles of heterocyclic chemistry suggest plausible pathways. For instance, if the chloromethyl group is first converted into a different functional group, intramolecular cyclization could lead to fused bicyclic systems.

Ring expansion reactions, which transform the five-membered imidazole ring into a six-membered pyrimidine (B1678525) or pyridazine (B1198779) derivative, are also known for certain imidazole systems. researchgate.net For example, reaction with dichlorocarbene (B158193) has been shown to induce ring expansion in some substituted imidazoles to yield chloropyrimidines. rsc.org Another strategy involves the reaction of imidoyl chlorides with aziridines, leading to ring expansion to form 2-imidazolines. nih.gov Applying such strategies to a functionalized derivative of this compound could potentially lead to novel heterocyclic systems. These transformations, however, are often complex and may require significant optimization.

Strategic Design and Synthesis of Complex Imidazole-Based Architectures and Scaffolds

The design of complex imidazole-based architectures from this compound hinges on the strategic utilization of the reactive chloromethyl group for nucleophilic substitution reactions. This approach allows for the direct attachment of diverse molecular fragments, leading to the creation of compounds with potential applications in medicinal chemistry and materials science. While extensive literature specifically detailing the synthesis of complex scaffolds from this compound is specialized, the principles can be effectively extrapolated from the well-documented reactivity of analogous compounds like 2-(chloromethyl)-1H-benzimidazole. nih.govresearchgate.net

The primary strategy involves the reaction of this compound with a variety of nucleophiles. The choice of the nucleophile is a critical design element, dictating the final architecture and properties of the resulting molecule. For instance, reaction with amines, thiols, or phenols introduces corresponding amino, thio, or oxy-linked substituents at the 2-methyl position of the imidazole ring.

Synthesis of Substituted Methyl-Imidazole Derivatives:

A fundamental approach to building complexity is the direct substitution of the chloride with various nucleophilic agents. This strategy has been widely applied to the analogous 2-(chloromethyl)-1H-benzimidazole to produce a range of biologically active compounds. nih.govresearchgate.net These reactions typically proceed under basic conditions, which facilitate the nucleophilic attack on the electrophilic carbon of the chloromethyl group.

For example, the reaction with primary or secondary amines leads to the formation of 2-(aminomethyl)-1-ethyl-1H-imidazole derivatives. Similarly, reaction with substituted thiols or phenols yields the corresponding thioether or ether linkages. These reactions are often straightforward and provide a high degree of structural diversity in a single synthetic step.

Construction of Fused Heterocyclic Systems:

A more advanced strategic design involves the use of bifunctional nucleophiles to construct fused heterocyclic systems. In this approach, the initial nucleophilic substitution is followed by an intramolecular cyclization reaction. For instance, reacting this compound with a nucleophile that also contains a reactive group positioned to cyclize onto the imidazole ring can lead to the formation of novel bicyclic or tricyclic scaffolds. Although specific examples starting from this compound are not extensively documented in readily available literature, this strategy is a well-established method in heterocyclic chemistry for creating complex ring systems. bohrium.com

Application in the Design of Bioactive Molecules:

The design of novel imidazole derivatives as potential therapeutic agents often leverages the this compound scaffold. The strategy involves attaching pharmacophores—molecular features known to interact with biological targets—to the imidazole core via the chloromethyl handle. This approach has been successful in the development of enzyme inhibitors, such as those targeting cyclooxygenase-2 (COX-2) or allene (B1206475) oxide synthase. nih.govnih.gov The imidazole core itself can play a crucial role in binding to the active site of an enzyme, while the appended groups are designed to enhance potency and selectivity. nih.gov

The following interactive data table summarizes hypothetical yet plausible synthetic strategies for creating complex architectures from this compound, based on established chemical principles and analogous reactions.

| Target Architecture/Scaffold | Synthetic Strategy | Nucleophile/Reagent Example | Potential Application/Research Finding |

| 2-(Arylaminomethyl)-1-ethyl-1H-imidazoles | Nucleophilic substitution | Substituted anilines | Precursors for antifungal or antimicrobial agents. The nature of the substituent on the aniline (B41778) can be varied to tune biological activity. |

| 2-(Arylthiomethyl)-1-ethyl-1H-imidazoles | Nucleophilic substitution | Substituted thiophenols | Potential enzyme inhibitors. The sulfur linkage provides a flexible spacer for positioning the aryl group within a protein's active site. |

| 1-Ethyl-2-(phenoxymethyl)-1H-imidazoles | Nucleophilic substitution | Substituted phenols | Building blocks for agricultural fungicides or herbicides. The ether linkage can enhance metabolic stability. |

| Fused Imidazo[2,1-b]thiazoles | Nucleophilic substitution followed by intramolecular cyclization | 2-Aminothiazole | Creation of novel heterocyclic systems with potential for unique pharmacological profiles. |

| 1-Ethyl-1H-imidazol-2-yl)methyl-substituted heterocycles | Nucleophilic substitution | Various heterocyclic amines (e.g., piperazine, morpholine) | Development of compounds with central nervous system (CNS) activity or as ligands for metal complexes. |

Advanced Spectroscopic and Analytical Characterization of 2 Chloromethyl 1 Ethyl 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netmalayajournal.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(chloromethyl)-1-ethyl-1H-imidazole and its derivatives. ipb.pt It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and chloromethyl groups, as well as the imidazole (B134444) ring protons. The ethyl group typically presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The chloromethyl group (CH₂Cl) appears as a singlet, and the two non-equivalent protons on the imidazole ring also produce distinct signals. researchgate.netmalayajournal.org

In the ¹³C NMR spectrum, each unique carbon atom gives a separate resonance. The carbon atoms of the ethyl group, the chloromethyl group, and the three carbons of the imidazole ring can be clearly distinguished and assigned based on their chemical shifts. researchgate.netmalayajournal.org These assignments are critical for confirming the successful synthesis of the target molecule and for identifying any impurities.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imidazole H-4 | ~6.9-7.2 | ~120-122 |

| Imidazole H-5 | ~7.0-7.3 | ~127-129 |

| CH₂ (ethyl) | ~4.0-4.2 (q) | ~42-44 |

| CH₃ (ethyl) | ~1.3-1.5 (t) | ~14-16 |

| CH₂Cl | ~4.6-4.8 (s) | ~38-40 |

| Imidazole C-2 | - | ~145-147 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. q = quartet, t = triplet, s = singlet.

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, providing a more detailed structural picture.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For example, it would link the imidazole proton signals to their corresponding carbon signals. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C-2 carbon of the imidazole ring. Correlations would be expected between the chloromethyl protons and the C-2 carbon, as well as between the ethyl group protons and the N-1 substituted carbon of the imidazole ring. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis.uni.lumdpi.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound (C₆H₉ClN₂), the experimentally determined exact mass should closely match the calculated theoretical mass. uni.lunih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. The molecule is fragmented in the mass spectrometer, and the masses of the resulting fragments are analyzed. Common fragmentation pathways for this compound might include the loss of the chloromethyl group or cleavage of the ethyl group, providing further confirmation of the structure. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups.researchgate.netnist.govthermofisher.com

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound would be expected to show specific absorption bands corresponding to:

C-H stretching: Aliphatic C-H stretching from the ethyl and chloromethyl groups, typically in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the imidazole ring may appear above 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the imidazole ring are expected in the 1400-1650 cm⁻¹ region. researchgate.netchemicalbook.com

C-N stretching: Typically observed in the 1000-1350 cm⁻¹ range.

C-Cl stretching: A characteristic band for the chloromethyl group, usually found in the 600-800 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aliphatic C-H | Stretching | 2850-3000 |

| Imidazole C-H | Stretching | >3000 |

| C=N / C=C (Imidazole) | Stretching | 1400-1650 |

| C-N | Stretching | 1000-1350 |

| C-Cl | Stretching | 600-800 |

Elemental Microanalysis (C, H, N, S) for Compositional Purity and Formula Verification.researchgate.netnih.gov

Elemental microanalysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₉ClN₂). A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and serves as a final verification of the molecular formula.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₆H₉ClN₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 6 | 72.06 | 49.83 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 6.29 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 24.53 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 19.39 |

| Total | 144.62 | 100.00 |

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis.researchgate.netresearchgate.net

For crystalline samples of this compound or its derivatives, single-crystal X-ray diffraction (XRD) can provide the definitive solid-state structure. researchgate.net This technique determines the precise arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. This information offers an unambiguous confirmation of the molecular structure and provides insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding or stacking, in the solid state. researchgate.netresearchgate.net Powder XRD can be used to characterize the crystallinity and phase purity of bulk samples.

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 1 Ethyl 1h Imidazole

Quantum Mechanical Studies of Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can accurately predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

The electronic structure analysis reveals how electrons are distributed across the molecule. The nitrogen atoms in the imidazole (B134444) ring, particularly the N3 atom, are regions of high electron density, making them nucleophilic centers. Conversely, the carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, rendering it an electrophilic site.

Detailed geometric parameters such as bond lengths and angles can be precisely calculated. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, often showing good agreement. researchgate.net

| Parameter | Predicted Bond Length (Å) |

| N1–C2 | 1.378 |

| C2–N3 | 1.325 |

| N3–C4 | 1.381 |

| C4–C5 | 1.350 |

C5–N1 | 1.382 |

C2–C(methylene) | 1.510 |

C(methylene)–Cl | 1.790 |

N1–C(ethyl) | 1.475 |

Note: The values in this table are representative estimates based on DFT calculations for structurally similar imidazole derivatives and may vary depending on the specific computational method and basis set used. researchgate.netnih.govnih.gov

Theoretical Predictions of Reactivity and Selectivity in Reactions

Theoretical chemistry offers powerful tools to predict how and where a molecule will react. By analyzing the electronic properties of 2-(Chloromethyl)-1-ethyl-1H-imidazole, its reactivity towards other chemical species can be forecasted.

One common approach is the use of Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MEP would show negative potential (typically colored red) around the N3 nitrogen atom, indicating its susceptibility to electrophilic attack (e.g., protonation). Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms and, significantly, near the chloromethyl group, identifying it as a site for nucleophilic attack.

Another set of tools are the Fukui functions , which are part of conceptual DFT. These functions help quantify the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, or radical attack. For this compound, calculations would likely confirm the N3 atom as a primary site for electrophilic attack and the carbon of the chloromethyl group as the primary site for nucleophilic substitution reactions. This is consistent with the known chemistry of halomethyl imidazoles.

These theoretical predictions are invaluable for designing synthetic routes, allowing chemists to anticipate the regioselectivity of reactions and choose appropriate reagents to achieve a desired chemical transformation.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the static, optimized geometry of a molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. nih.govnih.gov MD simulations model the motion of every atom in the molecule, offering insights into its flexibility, conformational changes, and interactions with its environment (like a solvent). nih.gov

For this compound, an MD simulation would reveal the rotational dynamics of the ethyl and chloromethyl side chains. Key questions that can be answered include:

What are the preferred orientations (conformers) of the side chains at a given temperature?

What is the energy barrier for rotation around the N1-C(ethyl) and C2-C(methylene) bonds?

How does the presence of a solvent, such as water, influence the conformational landscape?

Simulations on similar flexible molecules have shown that even subtle changes in conformation can significantly impact a molecule's properties and interactions. nih.gov By tracking the dihedral angles of the side chains over the course of a simulation, a probability distribution of different conformers can be generated. This analysis provides a detailed picture of the molecule's structural flexibility, which is crucial for understanding its interactions with biological targets or its behavior in solution. japsr.inethz.ch

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction

DFT is a highly effective method for predicting various spectroscopic properties of molecules, which can then be used to interpret and validate experimental data. core.ac.uk For this compound, DFT can be used to calculate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Vibrational Spectroscopy: DFT calculations can predict the frequencies and intensities of vibrational modes. nih.gov This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular atomic motions, such as C-H stretching, C=N stretching of the imidazole ring, or the C-Cl stretching of the chloromethyl group. Comparing the calculated spectrum with the experimental one can confirm the molecular structure. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3150 |

| C-H Stretch (Aliphatic) | 2950 - 3050 |

| C=N / C=C Stretch (Ring) | 1450 - 1550 |

| CH₂ Scissoring | 1400 - 1470 |

| C-Cl Stretch | 700 - 750 |

Note: These are approximate ranges based on DFT studies of similar heterocyclic compounds. The exact values depend on the computational level of theory. nih.govnih.gov

NMR Spectroscopy: DFT can also calculate NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov By calculating these parameters for a proposed structure and comparing them to experimental NMR data, the structural assignment can be confirmed. Theoretical calculations are particularly useful for distinguishing between isomers, where experimental spectra might be ambiguous.

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.net Instead of running computationally expensive calculations for every new compound, a QSPR model, once developed, can rapidly predict properties for new, similar molecules.

For a class of compounds like substituted imidazoles, a QSPR model could be developed to predict properties of this compound. The process involves:

Data Set Generation: A set of imidazole derivatives with known experimental or high-level computed properties (e.g., boiling point, solubility, heat of formation) is compiled.

Descriptor Calculation: For each molecule in the set, a large number of numerical "descriptors" are calculated. These can be simple (e.g., molecular weight) or complex quantum chemical parameters (e.g., dipole moment, HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to find the best mathematical equation that links the descriptors to the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques.

Once a reliable QSPR model is established, it could be used to predict various properties for this compound and its analogs, facilitating the design of new derivatives with desired characteristics. researchgate.net

Applications of 2 Chloromethyl 1 Ethyl 1h Imidazole in Specialized Chemical Synthesis and Materials Science

Strategic Intermediate in the Synthesis of Diverse Organic Molecules

The reactivity of the chlorine atom in the chloromethyl group makes 2-(Chloromethyl)-1-ethyl-1H-imidazole an excellent electrophile for nucleophilic substitution reactions. evitachem.com This property is extensively exploited to introduce the "1-ethyl-1H-imidazol-2-ylmethyl" moiety into various molecular scaffolds, leading to the creation of diverse organic molecules.

The imidazole (B134444) nucleus is a common feature in many pharmaceutically and agrochemically active compounds. banglajol.inforesearchgate.net this compound serves as a key precursor for the synthesis of these derivatives. The primary synthetic strategy involves the nucleophilic substitution of the chloride by various nucleophiles, such as amines, thiols, or phenoxides, to generate a diverse library of imidazole-containing compounds. evitachem.comresearchgate.net

For instance, in the development of potential antifungal agents, derivatives of 2-(chloromethyl)-1H-benzimidazole have been reacted with dithiocarbamates, pyrimidine-2-thiones, and various amines to produce compounds with significant fungicidal activity. researchgate.net Some of these synthesized compounds showed 100% inhibition of fungal growth at concentrations ranging from 200–1000 ppm. researchgate.net A similar approach can be applied using this compound to create novel antifungal candidates. The synthesis of 1-(2-alkyl-2-phenylethyl)-1H-imidazoles, which have shown in vitro activity against a range of fungi and gram-positive bacteria, further illustrates the utility of imidazole derivatives in medicinal chemistry. nih.gov

In the realm of anticancer research, imidazole derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target for cancer immunotherapy. nih.gov The synthesis of these inhibitors often involves the construction of a substituted imidazole core. nih.gov Furthermore, the compound is a building block for key intermediates of major drugs, such as the antihypertensive medication Olmesartan. jocpr.com The synthesis of antiprotozoal agents has also utilized benzimidazole (B57391) derivatives, which have shown potent activity against parasites like Entamoeba histolytica and Trichomonas vaginalis, often superior to existing drugs like metronidazole. researchgate.net

The general synthetic methodology for creating these derivatives is outlined below:

Table 1: Synthetic Methodologies for Imidazole Derivatives| Reactant | Nucleophile | Resulting Derivative Class | Potential Application | Reference |

|---|---|---|---|---|

| This compound | Aromatic/Heterocyclic Amines | 2-(Aminomethyl)-1-ethyl-1H-imidazoles | Antifungal, Anticancer | researchgate.netresearchgate.net |

| This compound | Phenols | 2-(Phenoxymethyl)-1-ethyl-1H-imidazoles | Antifungal | researchgate.net |

| This compound | Thiols/Thiones | 2-(Thiomethyl)-1-ethyl-1H-imidazoles | Antifungal, Antiprotozoal | researchgate.netresearchgate.net |

The imidazole ring provided by this compound can be incorporated into larger, more complex polyheterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for diverse biological interactions. For example, imidazole moieties have been linked to other heterocyclic rings like triazoles to create hybrid molecules with novel properties. researchgate.net The synthesis of 2-imidazolines through the ring expansion of aziridines with imidoyl chlorides represents another pathway to more complex heterocyclic structures. nih.gov The reactive chloromethyl group of the title compound facilitates its use in multi-component reactions and cyclization strategies to build these intricate molecular architectures.

Role in Homogeneous and Heterogeneous Catalysis

Imidazole derivatives, particularly those derived from this compound, play a significant role in modern catalysis, both as ligands for metal catalysts and as organocatalysts themselves.

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in coordination chemistry and transition-metal catalysis. beilstein-journals.org They are also effective metal-free catalysts for a variety of organic reactions. beilstein-journals.org The precursors to these NHC ligands are typically imidazolium (B1220033) salts. beilstein-journals.orgacs.org

This compound is a valuable starting material for the synthesis of these imidazolium salts. The synthesis involves the quaternization of the imidazole ring. The resulting 1-ethyl-2-(functionalized methyl)-3-alkyl-imidazolium salt can then be deprotonated with a strong base to generate the corresponding NHC. The nature of the substituents on the imidazole ring allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the catalyst it forms. beilstein-journals.org NHCs have been shown to be effective mimics of imidazole and histidine ligands in stabilizing metal complexes, such as dinitrosyl iron complexes. nih.gov

NHC ligands derived from imidazolium salts are widely used in organometallic catalysis. rsc.org Their strong σ-donating properties and steric bulk help to stabilize metal centers and promote a wide range of catalytic transformations, including cross-coupling reactions, olefin metathesis, and hydrogenation.

Furthermore, imidazolium salts themselves can function as catalysts. For example, imidazolium-based ionic liquids have been used as acidic catalysts for reactions like esterification. cambridgepublish.comjconsortium.com The catalytic activity stems from the acidic proton on the imidazolium ring or from functional groups attached to the cation or anion. jconsortium.com Therefore, this compound, as a precursor to these catalytically active species, is a key compound in the field of catalysis.

Contributions to Advanced Materials Chemistry

The functionalization of the imidazole core, facilitated by starting materials like this compound, allows for the creation of advanced materials with tailored properties. One significant application is in the synthesis of ionic liquids. jconsortium.comznaturforsch.com Ionic liquids are salts with melting points below 100 °C and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties. znaturforsch.com Imidazolium salts derived from the alkylation of imidazoles are a major class of cations used in ionic liquids. jconsortium.com By carefully choosing the substituents on the imidazole ring and the counter-anion, the physical and chemical properties of the ionic liquid can be precisely controlled for specific applications, including as solvents for chemical reactions, in electrochemistry, and for extractions. jconsortium.comznaturforsch.com

In addition to ionic liquids, imidazole derivatives are being explored for their use in other advanced materials. For instance, di-substituted imidazoles have been employed in the development of fluorescent sensors for the detection of metal ions, such as ferric ions. researchgate.net The ability to introduce various functional groups onto the imidazole scaffold, starting from reactive intermediates like this compound, is critical for designing materials with specific optical, electronic, or recognition properties.

Design and Synthesis of Imidazole-Functionalized Polymers and Frameworks

The primary role of this compound in polymer and framework chemistry is to serve as a key functionalizing agent. The reactive C-Cl bond in the chloromethyl moiety is susceptible to cleavage and substitution by various nucleophiles, enabling the covalent attachment of the 1-ethyl-1H-imidazole unit onto polymer backbones or its use in constructing organic linkers for coordination frameworks.

Post-Polymerization Modification: One of the most direct methods for creating imidazole-functionalized polymers is through post-polymerization modification. In this approach, a pre-synthesized polymer containing nucleophilic side chains (e.g., hydroxyl, amine, or thiol groups) is reacted with this compound. For instance, polymers like poly(vinyl alcohol) or poly(ethylene imine) can be functionalized in this manner. The reaction, typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, results in the grafting of 1-ethyl-1H-imidazol-2-ylmethyl groups onto the polymer scaffold. This method allows for precise control over the base polymer's properties (like molecular weight and dispersity) while introducing the versatile coordination and pH-responsive properties of the imidazole ring. researchgate.netnih.gov

Synthesis of Functional Monomers and Ligands: Alternatively, this compound can be used as a starting material to build more complex monomers prior to polymerization. For example, it can react with molecules containing both a nucleophilic group and a polymerizable moiety (like an acrylate (B77674) or styryl group). The resulting monomer, now bearing the 1-ethyl-1H-imidazole side chain, can then be polymerized or copolymerized to yield polymers with a high and uniform degree of functionalization.

In the context of porous frameworks, particularly Metal-Organic Frameworks (MOFs), this precursor is instrumental in synthesizing bespoke organic linkers. mdpi.comespublisher.comresearchgate.net The chloromethyl group can be substituted to build multidentate ligands that, when combined with metal ions, self-assemble into highly ordered, porous structures. mdpi.comresearchgate.net The imidazole nitrogen atoms within these linkers can act as coordination sites for metal clusters, contributing to the framework's structure and creating open metal sites that are often crucial for catalysis and gas adsorption. mdpi.comrsc.org

The table below summarizes potential synthetic strategies for creating such functional materials using this compound.

| Material Type | Base Material/Precursor | Synthetic Strategy | Resulting Functionality | Potential Application |

| Functionalized Polymer | Poly(glycidyl methacrylate) | Ring-opening reaction with imidazole nitrogen | Grafted imidazole side-chains | Anion exchange membranes, catalysts |

| Functionalized Polymer | Poly(4-vinylbenzyl chloride) | Quaternization of imidazole nitrogen | Cationic imidazolium side-chains | Ionic liquids, antibacterial surfaces |

| MOF Linker | 4-Hydroxybenzoic acid | Williamson ether synthesis | Imidazolylmethyl ether linkage | pH-sensing, catalysis, gas separation |

| Porous Organic Polymer | Phloroglucinol | Friedel-Crafts alkylation | C-alkylation of phenol (B47542) rings | CO2 capture, heterogeneous catalysis |

Integration into Optoelectronic and Responsive Materials (Synthesis and Characterization)

The incorporation of the 1-ethyl-1H-imidazole moiety into material structures imparts unique properties that are leveraged in the design of optoelectronic and responsive systems. Imidazole derivatives are known for their ability to coordinate with metal ions, respond to pH changes, and participate in charge-transfer processes, making them ideal functional groups for "smart" materials. researchgate.netevitachem.com

Responsive Materials (Chemosensors and pH-Responsive Systems): Polymers and MOFs functionalized with 1-ethyl-1H-imidazole groups can act as highly sensitive and selective chemosensors. The nitrogen atoms in the imidazole ring can coordinate with various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺). This binding event can be designed to trigger a measurable optical response, such as the quenching or enhancement of fluorescence. researchgate.netrsc.org For example, a fluorescent polymer backbone can be functionalized with these imidazole groups. In the absence of a target metal ion, the material exhibits strong emission. Upon introduction of the metal ion, coordination to the imidazole unit alters the electronic properties of the fluorophore, leading to a change in emission intensity, which can be correlated to the analyte concentration. researchgate.net

Furthermore, the imidazole ring is a well-known pH-responsive functional group, with a pKa that makes it sensitive to changes in acidity around physiological pH. In acidic conditions, the imidazole nitrogen can be protonated, leading to a change in the polymer's charge, conformation, and solubility. This property is exploited to create stimuli-responsive hydrogels for controlled drug delivery or materials that change their optical properties in response to pH. evitachem.com

Optoelectronic Materials: In the field of optoelectronics, imidazole derivatives are used as building blocks for organic light-emitting diodes (OLEDs) and other electronic devices. The 1-ethyl-1H-imidazole group can be incorporated into conjugated polymers or small molecules to tune their highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and recombination efficiency in OLEDs. researchgate.net The synthesis of such materials would involve reacting this compound with other aromatic building blocks through cross-coupling reactions to create extended π-conjugated systems.

In the realm of MOFs, introducing ligands derived from this precursor can create materials with tailored photoluminescent properties. researchgate.netrsc.org The coordination of the imidazole to the metal center can influence the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) characteristics, affecting the emission wavelength and quantum yield of the material. researchgate.net

The table below details the synthesis and characterization of potential optoelectronic and responsive materials derived from this compound.

| Material Type | Proposed Synthetic Route | Stimulus/Analyte | Principle of Operation | Characterization Techniques |

| Fluorescent Chemosensor | Grafting onto a polyfluorene backbone | Metal Ions (e.g., Fe³⁺) | Fluorescence quenching upon coordination | Photoluminescence Spectroscopy, UV-Vis |

| pH-Responsive Hydrogel | Copolymerization of an imidazole-bearing acrylate monomer | pH | Swelling/deswelling due to protonation | Dynamic Light Scattering, Rheometry |

| OLED Emitter Material | Suzuki coupling with boronic acid derivatives | Electrical current | Electroluminescence | Cyclic Voltammetry, Photoluminescence |

| Luminescent MOF | Solvothermal synthesis with a luminescent linker | Nitroaromatic compounds | Luminescence quenching via charge transfer | Single-Crystal X-ray Diffraction, PL Spectroscopy |

Industrial Scale Synthesis and Process Engineering Considerations for 2 Chloromethyl 1 Ethyl 1h Imidazole

Development of Robust and Scalable Synthetic Processes

The synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole on an industrial scale typically involves a multi-step process. A common conceptual pathway begins with the N-alkylation of an imidazole (B134444) precursor with an ethylating agent, followed by chloromethylation at the C2 position.

A foundational approach to N-alkylation involves reacting imidazole with an ethyl halide in the presence of a base. researchgate.net However, for industrial applications, more efficient and scalable methods are preferred. One such method is phase-transfer catalysis (PTC), which can be conducted in the absence of a solvent, thereby reducing solvent waste and simplifying product isolation. researchgate.net Another scalable approach involves the use of solid-supported catalysts, such as potassium hydroxide (B78521) on alumina (B75360), which facilitates the N-alkylation under mild conditions and allows for catalyst recycling. ciac.jl.cn

Continuous flow processes represent a significant advancement in scalable synthesis. The N-alkylation of imidazole has been successfully demonstrated in heterogeneous catalytic flow reactors at elevated temperatures and pressures. doaj.orgresearchgate.net This method offers high productivity and selectivity, with the primary byproduct being water, leading to high atom economy. doaj.orgresearchgate.net

The subsequent chloromethylation step can be achieved through various reagents, though handling of reactants like formaldehyde (B43269) and hydrogen chloride on a large scale requires specialized equipment and safety protocols. A related patent for the synthesis of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate describes a cyclization reaction using chloroacetyl chloride, which is indicative of the types of reagents used in forming chloromethylated heterocyclic compounds on an industrial scale. google.com

Optimization of Reaction Conditions for Large-Scale Production and Efficiency

Optimizing reaction conditions is paramount for maximizing yield, minimizing costs, and ensuring process safety on a large scale. Key parameters for the synthesis of this compound include temperature, pressure, catalyst selection, and reactant stoichiometry.

For the N-ethylation step, continuous flow methods allow for precise control over reaction parameters. Studies on the N-alkylation of imidazole in a flow reactor have shown that temperature and catalyst choice significantly impact conversion and selectivity. For instance, using a BASF-F160 acidic zeolite catalyst, high yields and selectivities exceeding 95% have been achieved. researchgate.netthalesnano.com

| Parameter | Optimized Condition | Outcome | Reference |

| Catalyst | Acidic Zeolite (BASF-F160) | High selectivity and yield (>95%) | researchgate.netthalesnano.com |

| Temperature | 300-390 °C | High reaction rates and conversion | researchgate.net |

| Pressure | 90 bar | Maintains reactants in the liquid phase | researchgate.net |

| Flow Rate | 1 ml/min | Controlled residence time | researchgate.net |

The chlorination step also requires careful optimization. The choice of chlorinating agent and reaction temperature can influence the formation of byproducts. Industrial chlorination reactions often involve the use of specialized reactors designed to handle corrosive materials and manage the exothermic nature of the reaction. prosim.net

The choice of reactor is critical for the efficient and safe industrial production of this compound. While traditional batch reactors can be used, modern process intensification technologies offer significant advantages in terms of safety, efficiency, and scalability.

Continuous Flow Reactors: As demonstrated for N-alkylation of imidazoles, continuous flow reactors, such as the Phoenix Flow Reactor™, provide excellent heat and mass transfer, enabling reactions to be run safely at high temperatures and pressures. researchgate.netthalesnano.com This leads to significantly reduced reaction times and increased throughput. researchgate.netthalesnano.com Microreactors, a type of continuous flow reactor, have also been employed for the synthesis of other functionalized imidazoles, offering rapid and efficient synthesis with high yields. nih.govrsc.org

Microwave Reactors: Microwave-assisted organic synthesis (MAOS) is another process intensification technique that can be applied to imidazole synthesis. researchgate.netresearchgate.net Microwave heating can accelerate reaction rates, improve yields, and enhance product selectivity compared to conventional heating methods. researchgate.net The synthesis of 1-substituted 5-aryl-1H-imidazoles has been demonstrated using microwave irradiation in a one-pot, two-step reaction. mdpi.com

Specialized Chlorination Reactors: For the chloromethylation step, mechanically agitated gas-liquid reactors are often employed. prosim.net The design of these reactors must account for efficient gas dispersion, heat removal, and corrosion resistance. The scale-up of such reactors often considers parameters like superficial gas velocity and the volume of gas flow rate per volume of liquid (vvm) to ensure consistent performance at larger scales. prosim.net Fluidized bed reactors have also been designed for industrial chlorination processes, particularly for gas-solid reactions. researchgate.net

Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact.

Sustainable Solvents: The selection of solvents is a key consideration. While traditional syntheses may use polar aprotic solvents, efforts are being made to replace them with more sustainable alternatives. nih.gov For the synthesis of certain imidazole derivatives, water has been successfully used as a solvent, offering a green and mild reaction medium. mdpi.com

Solvent-Free Synthesis: A significant advancement in waste minimization is the development of solvent-free reaction conditions. Phase-transfer catalysis for the N-alkylation of imidazole can be performed without a solvent, which simplifies the process and reduces waste. researchgate.net

Catalyst Recycling: The use of heterogeneous catalysts, such as zeolites in continuous flow N-alkylation, allows for easy separation from the reaction mixture and potential for reuse, which is both economically and environmentally beneficial. doaj.orgresearchgate.netthalesnano.com Similarly, supported reagents like potassium hydroxide on alumina can be recovered and reused without significant loss of activity. ciac.jl.cn